molecular formula C14H19N3O2 B8591122 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one CAS No. 27316-20-7

4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one

Cat. No.: B8591122
CAS No.: 27316-20-7
M. Wt: 261.32 g/mol
InChI Key: SFHNYJOCKGCTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a morpholinomethyl group attached to the phenylpyrazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenylpyrazolidinone precursor. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a FAK inhibitor, it binds to the kinase domain of FAK, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is unique due to the presence of both the morpholinomethyl group and the phenylpyrazolidinone core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

27316-20-7

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C14H19N3O2/c18-14-12(10-16-6-8-19-9-7-16)11-17(15-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,18)

InChI Key

SFHNYJOCKGCTCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2CN(NC2=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-morpholinomethyl-1-phenylpyrazolidin-3-imine (29g) in dilute hydrochloric acid (120 ml of 2N) was boiled under reflux for 4 hours. The solution was cooled, neutralised with sodium hydroxide and extracted with chloroform. The chloroform extract was dried and evaporated to dryness. The solid residue was recrystallized from petroleum ether (boiling point 100°-120° C) as colourless plates (melting point 143°-144° C).
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4-morpholinomethyl-1-phenylpyrazolidin-3-imine
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